2-(5-Acetylthiophen-2-yl)-3-(3-methoxyphenyl)prop-2-enenitrile
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Overview
Description
2-(5-Acetylthiophen-2-yl)-3-(3-methoxyphenyl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles. This compound features a thiophene ring substituted with an acetyl group, a methoxy-substituted phenyl ring, and a nitrile group. Compounds with such structures are often of interest in organic synthesis and pharmaceutical research due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Acetylthiophen-2-yl)-3-(3-methoxyphenyl)prop-2-enenitrile can be achieved through various synthetic routes. One common method involves the Knoevenagel condensation reaction between 5-acetylthiophene-2-carbaldehyde and 3-methoxybenzyl cyanide in the presence of a base such as piperidine. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-(5-Acetylthiophen-2-yl)-3-(3-methoxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: 2-(5-Carboxythiophen-2-yl)-3-(3-methoxyphenyl)prop-2-enenitrile.
Reduction: 2-(5-Acetylthiophen-2-yl)-3-(3-methoxyphenyl)prop-2-enamine.
Substitution: 2-(5-Acetylthiophen-2-yl)-3-(3-hydroxyphenyl)prop-2-enenitrile.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Acetylthiophen-2-yl)-3-(3-methoxyphenyl)prop-2-enenitrile depends on its specific biological target. For instance, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(5-Acetylthiophen-2-yl)-3-phenylprop-2-enenitrile: Lacks the methoxy group on the phenyl ring.
2-(5-Acetylthiophen-2-yl)-3-(4-methoxyphenyl)prop-2-enenitrile: Has the methoxy group at a different position on the phenyl ring.
Uniqueness
2-(5-Acetylthiophen-2-yl)-3-(3-methoxyphenyl)prop-2-enenitrile is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H13NO2S |
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Molecular Weight |
283.3 g/mol |
IUPAC Name |
2-(5-acetylthiophen-2-yl)-3-(3-methoxyphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C16H13NO2S/c1-11(18)15-6-7-16(20-15)13(10-17)8-12-4-3-5-14(9-12)19-2/h3-9H,1-2H3 |
InChI Key |
FNINFSCCAFFLKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C(=CC2=CC(=CC=C2)OC)C#N |
Origin of Product |
United States |
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